5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both fluorine and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of a fluorinated precursor with a methyl-substituted oxadiazole. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the oxadiazole moiety can contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-1,2,4-oxadiazole: Shares the oxadiazole moiety but lacks the tetrahydropyridine ring.
1,2,3,6-Tetrahydropyridine derivatives: Similar core structure but different substituents.
Uniqueness
5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is unique due to the combination of fluorine, oxadiazole, and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-7-11-9(12-14-7)6-13-4-2-3-8(10)5-13/h3H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOHVEKUIKOGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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